Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Researchers studying hematological malignancies or inflammatory skin diseases often face a lack of chemical probes that induce differentiation rather than non-specific cytotoxicity. This 2,3,4-TMP analog addresses that gap: - Arrests proliferation & induces monocyte differentiation, unlike cytotoxic 3,4,5-TMP analogs. - Potent LOX inhibitor with weak COX activity, ideal for leukotriene pathway studies. - Low CYP inhibition (CYP2D6 IC50 = 10,000 nM; CYP3A4 IC50 = 18,000 nM) ensures assay compatibility. Procurement managers benefit from catalog availability (≥97% purity), enabling rapid SAR library generation without custom synthesis lead times.

Molecular Formula C17H24O6
Molecular Weight 324.4 g/mol
CAS No. 951888-03-2
Cat. No. B1326076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate
CAS951888-03-2
Molecular FormulaC17H24O6
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3
InChIKeyINLRXPJGCBXANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate (CAS 951888-03-2): Baseline Characteristics and Procurement Considerations


Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate (CAS 951888-03-2) is a synthetic organic compound characterized by a hexanoate ester backbone linked via a ketone bridge to a 2,3,4-trimethoxyphenyl (TMP) moiety [1]. It has a molecular formula of C₁₇H₂₄O₆ and a molecular weight of 324.37 g/mol . This compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, and is supplied for research and development applications in the life sciences and chemical synthesis fields .

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate: Why Generic Substitution with Other Trimethoxyphenyl Analogs is Inadequate for Scientific Rigor


Trimethoxyphenyl (TMP)-containing compounds are a structurally diverse class with profound differences in biological activity, target engagement, and metabolic stability depending on the specific substitution pattern on the phenyl ring and the nature of the linker moiety [1]. The 2,3,4-trimethoxyphenyl arrangement is distinct from the more common 3,4,5-TMP pharmacophore found in colchicine and combretastatin analogs, often resulting in altered tubulin binding kinetics and reduced cytotoxicity while maintaining or enhancing specific target interactions [2]. Furthermore, the presence of the 6-oxohexanoate linker and ethyl ester terminus in this compound confers unique physicochemical properties, such as increased lipophilicity and potential for prodrug conversion, that directly impact in vitro solubility, cellular permeability, and assay compatibility compared to simpler acid or amine derivatives . Consequently, substituting this compound with a different TMP positional isomer or a closely related analog without rigorous validation introduces uncontrolled variables that can compromise experimental reproducibility and lead to erroneous data interpretation in structure-activity relationship (SAR) studies or biochemical assays.

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate: Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Comparison of CYP Enzyme Inhibition Profiles Between 2,3,4-TMP and 3,4,5-TMP Containing Compounds

In vitro profiling reveals that Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate exhibits a distinct cytochrome P450 inhibition profile compared to compounds bearing the 3,4,5-trimethoxyphenyl (3,4,5-TMP) pharmacophore. The target compound demonstrates weak inhibition of CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 18,000 nM) [1]. In contrast, many 3,4,5-TMP-containing antimitotic agents, such as combretastatin A-4, are known to be metabolized primarily by CYP3A4 and CYP1A1, with reported IC50 values for CYP3A4 inhibition often below 1,000 nM for related analogs [2].

Cytochrome P450 Drug Metabolism Enzyme Inhibition Selectivity Profile

Antiproliferative Activity in MCF7 Breast Cancer Cells: A Direct Comparison to the 3,4,5-TMP Analog

A direct, head-to-head comparison of antiproliferative effects in the MCF7 human breast adenocarcinoma cell line demonstrates the functional consequence of the 2,3,4- versus 3,4,5-trimethoxyphenyl substitution. Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate inhibited MCF7 cell growth with an IC50 of 10,000 nM after 72 hours [1]. In contrast, the closely related analog Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate exhibited significantly higher potency, with a reported IC50 of 2,500 nM in the same cell line under identical assay conditions [2].

Cancer Research Antiproliferative Activity MCF7 Cells MTT Assay

Modulation of Cell Differentiation and Proliferation: A Unique Phenotypic Signature Not Observed in 3,4,5-TMP Analogs

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate has been shown to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes, a phenotypic activity not reported for the 3,4,5-TMP analog [1]. The 3,4,5-TMP isomer is primarily described as an antiproliferative agent without inducing differentiation, acting instead through tubulin polymerization inhibition [2].

Cell Differentiation Phenotypic Screening Monocyte Differentiation Psoriasis Research

Lipoxygenase and Cyclooxygenase Inhibition: A Distinct Polypharmacology Profile

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate functions as a potent lipoxygenase (LOX) inhibitor, while demonstrating weak inhibition of cyclooxygenase (COX) enzymes [1]. This is a distinct profile from many non-steroidal anti-inflammatory drugs (NSAIDs) which are primarily COX inhibitors, and from other TMP analogs that may show balanced COX/LOX inhibition or target other pathways [2].

Inflammation Lipoxygenase Inhibition Cyclooxygenase Inhibition Eicosanoid Pathway

Chemical Stability and Storage Requirements Compared to Acid and Amide Analogs

The ethyl ester moiety of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate imparts distinct handling and stability characteristics compared to the corresponding free acid (CAS 917591-97-0) and amide derivatives. The compound is stable when stored at 2-8°C in a dry, sealed environment . In contrast, the free acid analog may be more prone to hygroscopicity and require desiccation, while amide derivatives can exhibit different hydrolytic stability profiles .

Compound Management Stability Storage Conditions Chemical Synthesis

Synthetic Accessibility and Commercial Availability Relative to 2,4,5-TMP Isomer

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate (CAS 951888-03-2) is a commercially cataloged compound from multiple global suppliers, indicating established synthetic routes and reliable availability . In contrast, the 2,4,5-trimethoxyphenyl isomer (CAS not specified) is less widely available and often requires custom synthesis, which introduces longer lead times and higher costs for procurement [1].

Chemical Synthesis Procurement Commercial Availability Lead Generation

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate: Optimal Research and Industrial Application Scenarios Based on Empirical Evidence


Cancer Biology: Investigating Differentiation-Inducing Therapies vs. Cytotoxic Agents

Given its unique ability to arrest proliferation and induce monocyte differentiation [1], this compound is optimally applied in cancer biology studies focusing on differentiation therapy rather than traditional cytotoxicity. Researchers investigating hematological malignancies or solid tumors with differentiation block can utilize this compound as a chemical probe to dissect signaling pathways regulating cell fate decisions, in contrast to using 3,4,5-TMP analogs which are primarily cytotoxic [2].

Inflammation and Dermatology Research: Probing the LOX Pathway in Psoriasis and Skin Disorders

The compound's potent lipoxygenase (LOX) inhibitory activity and weak COX inhibition [1] makes it a specialized tool for studying the role of leukotrienes and other LOX-derived eicosanoids in inflammatory skin diseases like psoriasis. Its reported effects on cell differentiation further support its use in dermatological research models [2]. This application scenario is supported by evidence of its ability to modulate cell proliferation and differentiation in contexts relevant to skin conditions.

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Evaluating CYP-Mediated Drug-Drug Interaction (DDI) Potential

The weak inhibition of major CYP isoforms (CYP2D6 IC50 = 10,000 nM; CYP3A4 IC50 = 18,000 nM) [1] indicates a low potential for metabolism-based drug interactions. This compound can serve as a reference standard or a scaffold for developing lead candidates with favorable DMPK profiles, especially in programs where minimizing CYP inhibition is a primary design goal. It is a valuable comparator for assessing the metabolic liabilities of more potent 3,4,5-TMP containing analogs [2].

Chemical Biology and SAR Exploration: Mapping the Functional Consequences of TMP Positional Isomerism

This compound is an essential building block for structure-activity relationship (SAR) studies around the trimethoxyphenyl pharmacophore. Its availability as a catalog item [1] and its well-defined, distinct biological profile compared to 3,4,5-TMP [2] and 2,4,5-TMP analogs makes it an ideal candidate for systematic exploration of how methoxy group positioning affects tubulin binding, cytotoxicity, and differentiation-inducing potential . Procurement of this compound enables rapid, cost-effective generation of focused chemical libraries for lead optimization.

Technical Documentation Hub

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22 linked technical documents
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